molecular formula C14H12O3 B1360231 3-(4-Methoxyphenoxy)benzaldehyde CAS No. 62373-80-2

3-(4-Methoxyphenoxy)benzaldehyde

Cat. No.: B1360231
CAS No.: 62373-80-2
M. Wt: 228.24 g/mol
InChI Key: WLFDEVVCXPTAQA-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)benzaldehyde is an organic compound with the molecular formula C14H12O3. It is characterized by the presence of a benzaldehyde group attached to a methoxyphenoxy moiety. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.

Scientific Research Applications

3-(4-Methoxyphenoxy)benzaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methoxyphenoxy)benzaldehyde can be synthesized through the esterification reaction of 4-methoxyphenol and benzaldehyde. Thionyl chloride is often used as a catalyst in this reaction. The process involves reacting 4-methoxyphenol and benzaldehyde in an appropriate solvent, followed by hydrolysis and crystallization to obtain the target compound .

Industrial Production Methods

An improved industrial process for the preparation of meta-phenoxy benzaldehyde involves the oxidation of meta-phenoxy toluene in the presence of a catalyst containing cobalt and manganese acetates, along with promoters such as bromide and zirconium ions. This reaction is carried out at temperatures ranging from 398 to 448 K and pressures between 200 and 900 psig .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used in substitution reactions.

Major Products Formed

    Oxidation: 3-(4-Methoxyphenoxy)benzoic acid.

    Reduction: 3-(4-Methoxyphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxyphenoxy moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenoxy)benzaldehyde is unique due to the presence of both a methoxy group and a benzaldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

3-(4-methoxyphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFDEVVCXPTAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211432
Record name 3-(4-Methoxyphenoxy)benzaldehyde
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62373-80-2
Record name 3-(4-Methoxyphenoxy)benzaldehyde
Source CAS Common Chemistry
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Record name 3-(4-Methoxyphenoxy)benzaldehyde
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Record name 3-(4-Methoxyphenoxy)benzaldehyde
Source EPA DSSTox
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Record name 3-(4-methoxyphenoxy)benzaldehyde
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Record name 3-(4-Methoxyphenoxy)benzaldehyde
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Synthesis routes and methods

Procedure details

Triethylamine (7.1 ml, 51 mmol) was added dropwise at room temperature to a suspension of 3-hydroxybenzaldehyde (1.72 g, 14.1 mmol), 4-methoxyphenylboronic acid (3.16 g, 20.8 mmol), molecular sieves 4A powder (1.95 g) and copper (II) acetate (2.96 g, 16.3 mmol) in methylene chloride (100 ml), and the mixture was stirred for 27.5 hrs. The reaction mixture was diluted with ethyl acetate (200 ml), and the insoluble materials were filtered off and washed with ethyl acetate. The filtrate and washings were combined, washed with 10% hydrochloric acid and brine in turn and dried. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (n-hexane/ethyl acetate=7) to give 3-[(4-methoxy)phenoxy]benzaldehyde (596 mg, 19%) as a pale brown oil.
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.96 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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